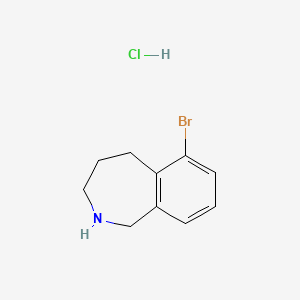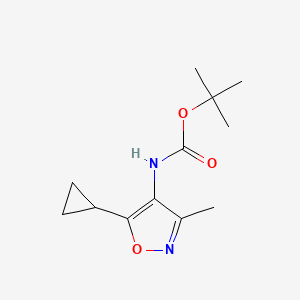![molecular formula C16H8BrCl2N3 B1378778 4-Bromo-2-(2,6-diclorofenil)-1H-imidazo[4,5-c]quinolina CAS No. 1449117-62-7](/img/structure/B1378778.png)
4-Bromo-2-(2,6-diclorofenil)-1H-imidazo[4,5-c]quinolina
Descripción general
Descripción
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 4th position and a 2,6-dichlorophenyl group at the 2nd position of the imidazo[4,5-c]quinoline core. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Biological Studies: It is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with cellular targets.
Chemical Biology: The compound serves as a tool to probe biological pathways and identify new therapeutic targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
Target of Action
It is known to be a reagent in the preparation of 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives , which are GABA receptor antagonist insecticides
Mode of Action
Given its use in the synthesis of gaba receptor antagonists , it may interact with these receptors, inhibiting their function
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. It can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues .
Metabolic Pathways
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can lead to changes in metabolic flux and alterations in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-(2,6-dichlorophenyl)imidazole with 4-bromoaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Substituted imidazoquinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoquinoline: A simpler quinoline derivative with a bromine atom at the 4th position.
2,6-Dichloroquinoline: A quinoline derivative with chlorine atoms at the 2nd and 6th positions.
4-Bromo-6-methoxyquinoline: A quinoline derivative with a bromine atom at the 4th position and a methoxy group at the 6th position.
Uniqueness
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline is unique due to the presence of both a bromine atom and a 2,6-dichlorophenyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile scaffold for drug discovery and development.
Propiedades
IUPAC Name |
4-bromo-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2N3/c17-15-14-13(8-4-1-2-7-11(8)20-15)21-16(22-14)12-9(18)5-3-6-10(12)19/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOWRZTJQWWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Br)NC(=N3)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)







![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)



